5-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
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Overview
Description
5-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is a complex organic compound known for its unique structural properties It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling reactions required to build the desired peptide chain. The use of high-performance liquid chromatography (HPLC) is common in the purification process to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
5-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used to study protein interactions and functions, as well as in the development of peptide-based drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during peptide synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group can be removed under mild conditions, revealing the free amino group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- Pentanoic acid, 4-[(9H-fluoren-9-ylmethoxy)carbonyl]amino-5-oxo-5-[(triphenylmethyl)amino]-, (4R)-
Uniqueness
5-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is unique due to the presence of the cyclopentyl group, which can impart specific steric and electronic properties to the molecule. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C25H29NO4 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
5-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C25H29NO4/c27-24(28)23(15-7-10-17-8-1-2-9-17)26-25(29)30-16-22-20-13-5-3-11-18(20)19-12-4-6-14-21(19)22/h3-6,11-14,17,22-23H,1-2,7-10,15-16H2,(H,26,29)(H,27,28) |
InChI Key |
JMBWKBZNIRJOLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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